3-Bromo-4-nitrobenzaldehyde

Descripción general

Descripción

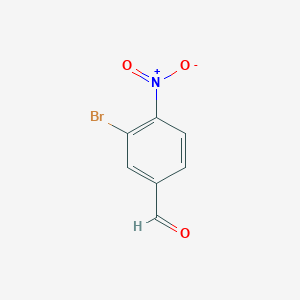

3-Bromo-4-nitrobenzaldehyde (3-B-4-NB) is an important organic compound that has been used in a variety of applications. It is a colorless solid that is soluble in organic solvents and has a pleasant odor. 3-B-4-NB is used in a variety of synthetic organic chemistry reactions, such as the synthesis of azo dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of a variety of compounds, including quinones, nitroalkanes, and nitroaromatics. In addition, 3-B-4-NB has been used in the development of new materials, such as polymers and nanomaterials.

Aplicaciones Científicas De Investigación

Synthesis and Structure

- 3-Bromo-4-nitrobenzaldehyde has been used in synthesizing compounds like (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, where it reacts with equimolar quantities of 3-bromobenzohydrazide. This compound displays an E configuration about the C=N bond, and the dihedral angle between the two benzene rings is small, indicating a near planar structure (Cao & Wang, 2009).

Chemical Synthesis and Purification

- A study on the synthesis of 3-nitrobenzaldehyde, closely related to this compound, highlights the process involving bromination, hydration, and oxidation. The yield and purity achieved under optimum conditions are significant (Lu Chun-xu, 2007).

Crystallographic Analysis

- The crystal structure of related compounds synthesized from this compound shows interesting molecular configurations, such as a small dihedral angle between benzene rings, indicating their planar nature and potential for various molecular interactions (Zhang et al., 2009).

Nitration Processes

- This compound is involved in nitration reactions, as seen in the study of bromination of 2-nitrobenzaldehyde. These reactions are complex and can lead to various isomeric products, which are important for understanding the chemical behavior of nitrobenzaldehydes (Cummings & Söderberg, 2014).

Spectroscopic Analysis

- Studies involving compounds like 4-chloro-3-nitrobenzaldehyde provide insights into the vibrational frequencies, infrared intensities, and Raman activities of such compounds. This is crucial for understanding the chemical and physical properties of derivatives of this compound (Karunakaran & Balachandran, 2012).

Radiochemical Synthesis

- In radiochemistry, derivatives of this compound have been used in the synthesis of radiotracers, such as [F-18]fluoxetine, indicating its potential use in medical imaging and diagnostic applications (Das & Mukherjee, 1993).

Safety and Hazards

3-Bromo-4-nitrobenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Target of Action

3-Bromo-4-nitrobenzaldehyde is an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 . The PDZ domain of PICK1 is a protein interaction module that plays a crucial role in cellular signaling pathways.

Pharmacokinetics

Its molecular weight of 23002 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, exposure to dust or vapors of the compound should be avoided, and personal protective equipment should be used when handling it .

Análisis Bioquímico

Biochemical Properties

It is known to participate in reactions at the benzylic position, including free radical bromination and nucleophilic substitution

Molecular Mechanism

It is known to undergo reactions at the benzylic position, which could potentially lead to changes in gene expression or enzyme activity

Propiedades

IUPAC Name |

3-bromo-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNHPTMSLSAAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

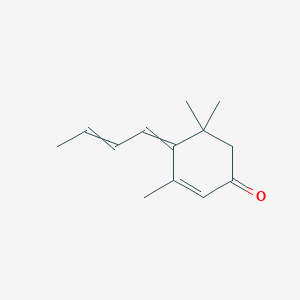

C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396191 | |

| Record name | 3-bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101682-68-2 | |

| Record name | 3-bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)